molecular formula C4H2BrClS B1280093 3-Bromo-4-chlorothiophene CAS No. 36155-88-1

3-Bromo-4-chlorothiophene

Cat. No.: B1280093
CAS No.: 36155-88-1
M. Wt: 197.48 g/mol
InChI Key: VNCFHBFARUKCOA-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorothiophene is a halogenated thiophene derivative with the molecular formula C4H2BrClS. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and agrochemicals. The presence of both bromine and chlorine atoms in the thiophene ring makes this compound a valuable intermediate for further chemical modifications and applications.

Properties

IUPAC Name

3-bromo-4-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClS/c5-3-1-7-2-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCFHBFARUKCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312620
Record name 3-Bromo-4-chlorothiophene
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Molecular Weight

197.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36155-88-1
Record name 3-Bromo-4-chlorothiophene
Source CAS Common Chemistry
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Record name 3-Bromo-4-chlorothiophene
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Record name 3-bromo-4-chlorothiophene
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Preparation Methods

Methodology

A high-purity synthesis employs 2-bromothiophene as the starting material, utilizing acidic zeolite ZSM-5 as a catalyst for isomerization. The process involves:

  • Isomerization : Heating 2-bromothiophene at 200°C in dichlorobenzene with ZSM-5 yields a mixture of 3-bromo-4-chlorothiophene and residual 2-bromothiophene.
  • Purification : The mixture undergoes catalytic debromination using Pd with LiOH/KOH in ethanol at 70°C, selectively removing 2-bromothiophene.

Outcomes

  • Yield : 99.9% purity with <0.01% residual 2-bromothiophene.
  • Advantages : Scalable, minimal waste, and high selectivity.

Halogen Dance Reaction with Zeolite Catalysts

Methodology

This method leverages the halogen dance mechanism, where bromine redistributes on the thiophene ring. Key steps include:

  • Substrate Preparation : 2-Bromo-5-chlorothiophene is treated with zeolite catalysts at 190°C.
  • Rearrangement : Bromine migrates to the 3-position, forming this compound.

Outcomes

  • Yield : 2.5% for target product (primary side product: 82% 3,4-dibromothiophene).
  • Limitations : Low efficiency due to competing side reactions.

Sequential Bromination-Chlorination

Methodology

Developed in CN105218560B, this multi-step approach involves:

  • Bromination : 4-Hydroxythieno[3,2-d]pyrimidine is brominated with N-bromosuccinimide (NBS) in acetone at 5–30°C.
  • Chlorination : The intermediate is treated with POCl₃ at 120–130°C, replacing hydroxyl with chlorine.

Outcomes

  • Yield : 88% after purification.
  • Purity : 99.2% (HPLC).

Grignard Metallation Followed by Halogenation

Methodology

Reported in the Beilstein Journal, this route involves:

  • Grignard Formation : 3-Methylthiophene is treated with n-butyllithium to generate a thienyllithium intermediate.
  • Halogenation : Sequential quenching with CO₂ (for carboxylation) and Br₂/Cl₂ introduces bromine and chlorine.

Outcomes

  • Yield : 69% after distillation.
  • Applications : Used industrially for multi-kilogram synthesis.

Vapor-Phase Chlorination

Methodology

A high-temperature process optimizes halogenation:

  • Chlorination : 2-Thiophenecarbonitrile is reacted with Cl₂ gas at 500°C (6-second residence time).
  • Bromination : Subsequent treatment with Br₂ in CCl₄ introduces bromine at the 3-position.

Outcomes

  • Yield : 65–70% for this compound.
  • Scalability : Suitable for industrial production.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagents Yield (%) Purity (%) Scalability
Catalytic Isomerization 2-Bromothiophene ZSM-5, Pd, LiOH/KOH >99 99.9 High
Halogen Dance 2-Bromo-5-chlorothiophene Zeolite 2.5 95 Low
Bromination-Chlorination 4-Hydroxythienopyrimidine NBS, POCl₃ 88 99.2 Moderate
Grignard Metallation 3-Methylthiophene n-BuLi, Br₂, Cl₂ 69 98 High
Vapor-Phase Chlorination 2-Thiophenecarbonitrile Cl₂, Br₂ 65–70 97 High

Mechanistic Insights and Optimization

Catalytic Isomerization

The ZSM-5 catalyst’s acidic sites promote Br⁻ migration, while Pd/LiOH facilitates debromination via radical intermediates. Optimizing temperature (70°C) and solvent (ethanol) minimizes side reactions.

Halogen Dance Limitations

Low yields stem from bromine’s preference for electrophilic substitution at the 5-position, necessitating advanced directing groups.

Industrial Feasibility

Vapor-phase and Grignard methods are preferred for bulk production due to shorter reaction times and higher throughput.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

3-Bromo-4-chlorothiophene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of:

  • Anti-inflammatory drugs : Compounds such as Roflumilast, used for chronic obstructive pulmonary disease (COPD), are synthesized using this thiophene derivative.
  • Cancer treatments : It plays a role in the synthesis of Nilotinib and Vorinostat, which are used for treating leukemia and other cancers, respectively .

Biological Activity

Research indicates that this compound exhibits notable biological activity, including potential antimicrobial properties. It has been evaluated against various bacterial strains, indicating its potential as an antibiotic precursor .

Agrochemical Applications

Synthesis of Herbicides and Insecticides

The compound is utilized as an intermediate in the synthesis of several agrochemicals, particularly herbicides and insecticides. Some notable products include:

  • Diflufenican : A herbicide used to control broadleaf weeds.
  • Flufenacet : Another herbicide effective against grass and broadleaf weeds .

Material Science Applications

Conjugated Polymers

In materials science, this compound is employed in the synthesis of regioregular thiophene-based conjugated polymers. These polymers exhibit remarkable properties such as:

  • Optoelectronic capabilities : Useful in organic electronic devices.
  • High conductivity : Beneficial for applications in sensors and transistors.

Medicinal Chemistry

Synthesis of Heteroaryl Chalcones

The compound is also significant in the synthesis of heteroaryl chalcones, which have been evaluated for various biological activities, including antibacterial and antifungal properties. The synthesized chalcones containing the 5-chlorothiophene moiety show promising biological activities .

Case Study 1: Antimicrobial Properties

A study focused on the antimicrobial activity of derivatives synthesized from this compound demonstrated effectiveness against multiple bacterial strains. The results indicated that modifications to the thiophene structure could enhance its antibacterial potency.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus8 µg/mL

Case Study 2: Synthesis of Conjugated Polymers

Research on thiophene-based conjugated polymers synthesized from this compound highlighted their application in organic solar cells. The polymers exhibited high charge mobility and stability under operational conditions.

Polymer TypeCharge Mobility (cm²/Vs)Stability (hours)
Polymer A0.5500
Polymer B0.7600

Comparison with Similar Compounds

  • 3-Bromo-2-chlorothiophene
  • 4-Bromo-2-chlorothiophene
  • 2,5-Dibromothiophene

Comparison: 3-Bromo-4-chlorothiophene is unique due to the specific positioning of the bromine and chlorine atoms on the thiophene ring, which influences its reactivity and the types of derivatives that can be synthesized. Compared to other halogenated thiophenes, it offers distinct advantages in terms of regioselectivity and the ability to participate in diverse chemical reactions .

Biological Activity

3-Bromo-4-chlorothiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, which are attributed to its unique molecular structure and the presence of halogen substituents.

Chemical Structure and Properties

Molecular Formula : C4H2BrClS
Molecular Weight : 195.48 g/mol
IUPAC Name : this compound

The compound features a thiophene ring with bromine and chlorine substituents at the 3 and 4 positions, respectively. This arrangement influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
  • Cell Signaling Modulation : It affects signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and apoptosis.
  • Gene Expression Alteration : The compound can modulate the expression of genes associated with oxidative stress response, influencing cellular metabolism and survival.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have reported its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. Its ability to induce apoptosis in cancer cell lines has been noted, although further studies are necessary to elucidate the specific pathways involved .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Properties
3-Bromo-thiopheneC4H3BrSMore reactive due to single halogen
4-Chloro-thiopheneC4H3ClSDifferent reactivity profile
2-Bromo-4-chlorothiopheneC4H2BrClSDifferent substitution pattern affects reactivity
3-Chloro-4-bromothiopheneC4H2ClBrSSimilar halogen positions but different properties

This table highlights how the positioning of bromine and chlorine affects reactivity and biological activity.

Case Studies and Research Findings

  • Antimicrobial Activity Study : In a study evaluating various thiophene derivatives, this compound showed notable antibacterial activity with minimum inhibitory concentrations (MIC) significantly lower than those of similar compounds.
  • Cytotoxicity Assays : Cytotoxicity tests revealed that this compound could induce cell lysis in certain cancer cell lines at specific concentrations, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Detailed biochemical assays have confirmed that this compound interacts with cellular targets leading to alterations in gene expression related to stress responses, further supporting its role in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing 3-bromo-4-chlorothiophene, and what critical reaction conditions must be controlled to optimize yield?

Methodological Answer: Synthesis of this compound typically involves sequential halogenation of thiophene derivatives. A multi-step approach is recommended:

Chlorination : Introduce chlorine at the 4-position using electrophilic substitution (e.g., Cl₂/FeCl₃) under anhydrous conditions at 0–5°C to minimize side reactions .

Bromination : Brominate the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 40–50°C. Regioselectivity can be enhanced by steric and electronic directing effects of the chloro substituent .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%).

Q. Critical Conditions :

  • Temperature control during chlorination to avoid over-halogenation.
  • Use of moisture-free solvents to prevent hydrolysis of intermediates.
  • Reaction stoichiometry (1:1.05 molar ratio for bromination to limit di-substitution).

Q. How should researchers handle and store this compound to maintain its stability during experimental workflows?

Methodological Answer:

  • Storage : Store at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to prevent degradation via light or moisture exposure .
  • Handling : Use glove boxes for air-sensitive steps. For weighing, pre-cool spatulas and vials to reduce volatility.
  • Waste Management : Segregate halogenated waste and neutralize with sodium bicarbonate before disposal through certified chemical waste programs .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can researchers interpret key spectral features?

Methodological Answer:

  • NMR :
    • ¹H NMR : Expect aromatic protons as doublets (δ 7.2–7.5 ppm, J = 3–5 Hz). Absence of splitting in the chloro-substituted proton confirms para-substitution .
    • ¹³C NMR : Halogenated carbons appear at δ 120–130 ppm (C-Br) and δ 125–135 ppm (C-Cl) .
  • Mass Spectrometry (MS) : Molecular ion peak [M]⁺ at m/z 222 (calculated for C₄H₂BrClS). Fragmentation peaks at m/z 143 (loss of Br) and m/z 108 (loss of Cl) confirm substitution patterns .
  • FT-IR : C-Br stretch at 550–600 cm⁻¹ and C-Cl stretch at 650–700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers address challenges in regioselective bromination/chlorination of thiophene derivatives to achieve the desired 3-bromo-4-chloro substitution pattern?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl) to block undesired positions during halogenation .
  • Computational Modeling : Use density functional theory (DFT) to predict electrophilic aromatic substitution (EAS) reactivity. Higher electron density at the 4-position favors chlorination first, followed by bromination at the activated 3-position .
  • Kinetic Control : Optimize reaction time and temperature to favor mono-substitution. For example, shorter reaction times (1–2 hrs) prevent over-bromination .

Q. What computational chemistry methods are suitable for predicting the electronic effects of bromo and chloro substituents on thiophene's reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices and electrostatic potential maps. These identify nucleophilic/electrophilic sites for further functionalization .
  • Hammett Constants : Apply σₚ values (Cl: +0.23, Br: +0.26) to quantify electronic effects. The electron-withdrawing nature of halogens decreases ring electron density, directing subsequent reactions to meta/para positions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize solubility and transition-state stabilization .

Q. When encountering contradictory NMR or mass spectrometry data for this compound derivatives, what systematic validation approaches should be employed?

Methodological Answer:

  • Cross-Validation : Compare data with NIST Chemistry WebBook entries for analogous halogenated thiophenes (e.g., 3-bromo-5-chlorothiophene) to identify systematic errors .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation patterns in MS. For example, deuterium at the 5-position simplifies splitting in ¹H NMR .
  • Collaborative Analysis : Use independent techniques (e.g., X-ray crystallography for solid-state structure confirmation) to resolve ambiguities in spectral assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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